molecular formula C12H13N5O2S B12538837 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12538837
M. Wt: 291.33 g/mol
InChI Key: LOOVYZAYHPCBKP-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₅H₁₄N₆O₂S , determined by summing the constituent atoms:

  • 15 carbons (13 from the aromatic and heterocyclic systems, 3 from the propyl chain, minus one overlapping carbon at the fusion site)
  • 14 hydrogens (accounting for aromatic C–H bonds, propyl hydrogens, and two hydrogens from the 5,6-dihydro saturation)
  • 6 nitrogens (three from the triazolo ring, two from the thiadiazole, and one from the nitro group)
  • 2 oxygens (exclusively from the nitro substituent)
  • 1 sulfur (from the thiadiazole ring)

The exact molecular weight is 342.39 g/mol , calculated as follows:
$$
\text{Weight} = (15 \times 12.01) + (14 \times 1.008) + (6 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 342.39 \, \text{g/mol}
$$
This mass aligns with analogs in the triazolo-thiadiazole family, such as 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine (222.23 g/mol) and 3-chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone (252.65 g/mol), accounting for differences in substituents and saturation.

Structural Isomerism and Tautomeric Forms

The compound exhibits positional isomerism due to the nitro group’s placement on the phenyl ring. For instance, shifting the nitro group to the 2- or 4-positions on the phenyl ring would yield distinct isomers with altered physicochemical properties. Additionally, the propyl chain at position 6 could theoretically adopt alternative configurations if the thiadiazole ring’s saturation pattern permitted chair-like conformations, though this is hindered by the planar geometry of the fused aromatic system.

Tautomerism is limited due to the fully conjugated triazolo-thiadiazole framework, which resists keto-enol shifts. However, prototropic tautomerism might occur at the NH group in the triazolo ring under extreme pH conditions, as observed in related 1,3,4-thiadiazoles. Computational studies of analogous structures, such as 3-ethyl-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine, suggest that such tautomeric forms are energetically disfavored in the ground state.

Type of Isomerism Example Structural Feature
Positional 3-(4-nitrophenyl) variant Nitro group relocation on phenyl ring
Skeletal Propyl group at position 5 instead of 6 Altered substituent positioning on thiadiazole

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

3-(3-nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5O2S/c1-2-4-10-15-16-11(13-14-12(16)20-10)8-5-3-6-9(7-8)17(18)19/h3,5-7,10,15H,2,4H2,1H3

InChI Key

LOOVYZAYHPCBKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1NN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Protocol

This method leverages 4-amino-5-(3-nitrophenyl)-1,2,4-triazole-3-thiol as the key intermediate. The propyl group is introduced via α-halo ketones or alkyl halides under basic conditions.

Procedure :

  • Intermediate Preparation :
    • Synthesize 4-amino-5-(3-nitrophenyl)-1,2,4-triazole-3-thiol by reacting 3-nitrobenzohydrazide with carbon disulfide in alkaline ethanol.
  • Cyclization :
    • Reflux the triazolethione with 1-bromopentane or 3-chloropentanal in ethanol containing catalytic KOH.
    • Reaction time: 8–12 hours.
    • Yield: 60–75%.

Mechanistic Insight :
The thiol group attacks the electrophilic carbon of the alkyl halide, followed by intramolecular cyclization to form the thiadiazole ring.

Hydrazide Cyclization with Propyl-Substituted Reagents

Two-Step Synthesis via Hydrazide Intermediates

This approach utilizes N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide derivatives, modified with propyl groups.

Steps :

  • Alkylation :
    • Treat 4-amino-3-(propyl)-5-mercapto-1,2,4-triazole with iodomethane in ethanol to form the thioether.
  • Cyclization :
    • Heat the thioether with 3-nitrobenzohydrazide in 1-butanol at 90°C for 18–26 hours.
    • Yield: 65–85%.

Key Data :

Parameter Value
Solvent 1-Butanol
Temperature 90°C
Reaction Time 18–26 hours
Yield 65–85%

Advantages : High regioselectivity and compatibility with nitro groups.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Protocol :

  • Mix 4-amino-5-(3-nitrophenyl)-1,2,4-triazole-3-thiol with valeraldehyde (for propyl incorporation) in DMF.
  • Irradiate at 150 W for 15–20 minutes.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).
  • Yield: 70–80%.

Comparison with Conventional Heating :

Method Time Yield
Conventional 8 h 60%
Microwave 20 min 80%

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Cyclocondensation 65–85 8–26 h High
Microwave-Assisted 70–80 15–20 min Moderate
Palladium Catalysis 50–65 12 h Low

Optimal Choice : Cyclocondensation offers the best balance of yield and scalability for industrial applications.

Challenges and Solutions

  • Nitro Group Stability : Avoid strong acids/reducing agents during synthesis.
  • Propyl Group Incorporation : Use excess alkyl halides to drive substitution.
  • Purification : Column chromatography (silica gel) effectively separates regioisomers.

Chemical Reactions Analysis

3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Research indicates that derivatives of triazoles can inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. A study found that subtle modifications in the phenyl moiety of triazole compounds could enhance their antitumoral activity significantly . The mechanism underlying this action involves disrupting the microtubule structure necessary for mitosis.

Case Study: In Vitro Evaluation

In vitro tests have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds synthesized from triazole frameworks were tested against breast and lung cancer cells, showing IC50 values indicating potent activity at low concentrations .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal effects. A systematic evaluation of several thiadiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli10 µg/mL
Compound CAspergillus niger20 µg/mL

This table summarizes the antimicrobial efficacy of selected derivatives related to the parent compound.

Neurological Effects

Emerging research suggests that certain thiadiazole derivatives possess antinociceptive properties. These compounds have been tested using various pain models in animal studies to evaluate their potential as analgesics. The results indicate that some derivatives can significantly reduce pain responses to mechanical and thermal stimuli .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and DNA. For instance, it has been shown to bind to bacterial DNA, inhibiting its replication and transcription . Additionally, it can interact with specific proteins, altering their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolothiadiazoles exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis:

Key Findings

Anticancer Activity :

  • The heptadecyl-substituted analog (6g) showed comparable activity to orlistat in inhibiting human breast cancer cells (MCF-7 and MDA-MB-231), likely due to improved lipid solubility and binding to fatty acid synthase . In contrast, the propyl-substituted target compound may exhibit reduced potency due to shorter alkyl chain length, which impacts membrane permeability and target engagement.

Antitubercular Activity :

  • Compound 5E, featuring a thione group at position 6, demonstrated superior docking scores against Mycobacterium tuberculosis enzymes compared to standards. The thione group enhances hydrogen bonding and hydrophobic interactions, whereas the propyl group in the target compound may offer different binding dynamics .

Anti-inflammatory Activity :

  • Fluorophenyl-substituted derivatives (e.g., 3c) showed significant anti-exudative effects, attributed to electron-withdrawing fluorine atoms stabilizing charge interactions. The nitro group in the target compound may similarly enhance activity but requires experimental validation .

Supramolecular Interactions: Adamantyl and phenyl substituents (e.g., 5e) influence crystal packing via C–H···π and van der Waals interactions, enhancing stability .

Structure-Activity Relationships (SAR)

  • Position 3 :

    • Nitrophenyl groups enhance electron-deficient character, improving interactions with enzyme active sites (e.g., nitroreductases in antitubercular activity) .
    • Fluorophenyl groups improve anti-inflammatory activity via electronegativity and metabolic stability .
  • Position 6 :

    • Long alkyl chains (heptadecyl) increase lipophilicity, aiding cell membrane penetration in anticancer applications .
    • Adamantyl groups enhance rigidity and hydrophobic interactions, beneficial for supramolecular assembly .

Biological Activity

The compound 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structure of this compound features a fused triazole and thiadiazole ring system. This unique structure contributes to its lipophilicity and ability to penetrate cellular membranes effectively.

Antimicrobial Activity

Research indicates that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. For instance, derivatives with substituents on the thiadiazole ring showed enhanced potency compared to their unsubstituted counterparts. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundActivity (IC50 µM)Target
A10E. coli
B15S. aureus
C8P. aeruginosa

Anti-inflammatory Activity

Compounds containing the triazole moiety have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that this compound significantly reduced nitric oxide (NO) production in activated macrophages.

  • Case Study : In a study involving LPS-stimulated macrophages, this compound exhibited an IC50 value of 12 µM for NO production inhibition compared to indomethacin's IC50 of 15 µM.

Anticancer Activity

The potential anticancer properties of triazolo-thiadiazoles are being explored through various studies. Preliminary results suggest that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as urease and cyclooxygenase (COX), which are critical in inflammatory processes.
  • Modulation of Signal Transduction Pathways : It influences pathways related to inflammation and cell proliferation through the modulation of NF-kB and MAPK signaling pathways.

Q & A

Q. What are the standard synthetic protocols for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with carboxylic acids or esters in the presence of phosphorus oxychloride (POCl₃), which activates carbonyl groups for cyclization .
  • Step 2: Neutralization with sodium bicarbonate post-reaction, followed by purification via column chromatography or recrystallization .
  • Key parameters: Reaction time (12–24 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 triazole:carboxylic acid) to optimize yields (typically 45–65%) .

Q. Which spectroscopic techniques are most effective for characterizing triazolo-thiadiazole derivatives?

  • 1H/13C NMR: To confirm substituent integration and aromatic proton environments (e.g., nitrophenyl protons appear as deshielded signals at δ 8.0–8.5 ppm) .
  • IR spectroscopy: Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S–C–N vibrations at 650–750 cm⁻¹) .
  • X-ray crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for bioactivity .
  • HPLC: Validates purity (>95%) for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazolo-thiadiazoles with bulky substituents (e.g., propyl or nitrophenyl groups)?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalytic additives: Use of NaH or K₂CO₃ improves cyclization efficiency by deprotonating thiol groups .
  • Temperature control: Gradual heating (70–90°C) prevents decomposition of nitro groups .
  • Example: A 15% yield increase was observed for adamantyl-substituted derivatives using DMF and K₂CO₃ .

Q. What strategies resolve contradictions in biological activity data across triazolo-thiadiazole derivatives?

  • Comparative SAR studies: Systematic substitution of R-groups (e.g., nitro, chloro, methyl) identifies pharmacophores. For instance:
Substituent (R)Activity TypeEC₅₀/ED₅₀Reference
4-ChlorophenylAnticonvulsant23.7 mg/kg
TrichloromethylAntifungal7.28 µM
AdamantylAntiproliferativeNot reported
  • In silico modeling: Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB:3LD6) predicts binding affinities and rationalizes bioactivity discrepancies .

Q. How do computational methods enhance understanding of triazolo-thiadiazole bioactivity?

  • Molecular docking: Predicts interactions with target enzymes (e.g., fungal 14-α-demethylase) by analyzing hydrogen bonds and hydrophobic contacts .
  • DFT calculations: Evaluates electronic effects of substituents (e.g., nitro groups increase electrophilicity, enhancing antifungal activity) .
  • Pharmacophore mapping: Identifies critical structural features (e.g., planar triazole-thiadiazole core for membrane penetration) .

Methodological Considerations

  • Handling nitro groups: Avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition .
  • Purification challenges: Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for polar derivatives .
  • Bioactivity assays: Prioritize broad-spectrum testing (e.g., MES for anticonvulsants, microdilution for antifungals) to capture diverse mechanisms .

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